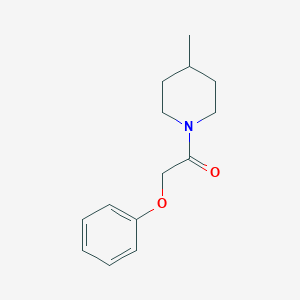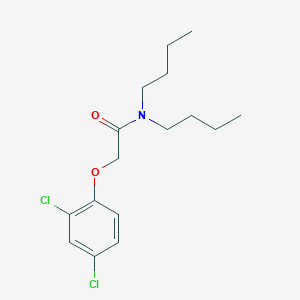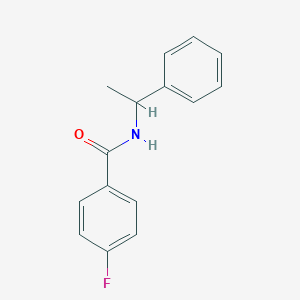
N-(3-chlorophenyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)thiophene-2-sulfonamide, commonly referred to as CPT-11, is a chemical compound with potential applications in scientific research. This compound is a derivative of irinotecan, a chemotherapy drug used to treat colon and rectal cancer. However,
作用机制
CPT-11 exerts its anticancer effects by inhibiting topoisomerase I, which is responsible for relieving torsional strain in DNA during replication and transcription. CPT-11 binds to the enzyme and stabilizes the cleavage complex, preventing the re-ligation of the DNA strand. This results in the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
CPT-11 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. In addition, CPT-11 can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.
实验室实验的优点和局限性
One advantage of using CPT-11 in lab experiments is its specificity for topoisomerase I, which allows for targeted inhibition of this enzyme. However, CPT-11 can also have off-target effects, leading to toxicity in normal cells. In addition, the synthesis of CPT-11 can be complex and time-consuming, making it difficult to obtain in large quantities.
未来方向
There are several potential future directions for research involving CPT-11. One area of interest is the development of new formulations or delivery methods to improve the efficacy of CPT-11 in cancer treatment. Another potential direction is the investigation of CPT-11's effects on other cellular processes beyond topoisomerase I inhibition. Additionally, research could focus on identifying biomarkers that predict response to CPT-11 treatment, allowing for more personalized cancer therapy.
In conclusion, N-(3-chlorophenyl)thiophene-2-sulfonamide, or CPT-11, has potential applications in scientific research due to its ability to inhibit topoisomerase I and induce cell death in cancer cells. While there are limitations to its use in lab experiments, there are several potential future directions for research involving CPT-11.
合成方法
CPT-11 is synthesized through a multistep process involving the reaction of 3-chlorobenzenesulfonyl chloride with thiophene-2-amine, followed by the addition of sodium hydroxide and irinotecan. The resulting product is then purified through a series of chromatography techniques.
科学研究应用
CPT-11 has potential applications in scientific research due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. CPT-11 has been shown to be effective in treating a variety of cancers, including lung, ovarian, and cervical cancer.
属性
产品名称 |
N-(3-chlorophenyl)thiophene-2-sulfonamide |
|---|---|
分子式 |
C10H8ClNO2S2 |
分子量 |
273.8 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8ClNO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H |
InChI 键 |
KXDHPPLMRGARJZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CS2 |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







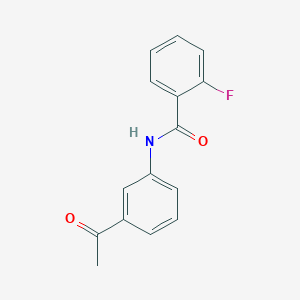
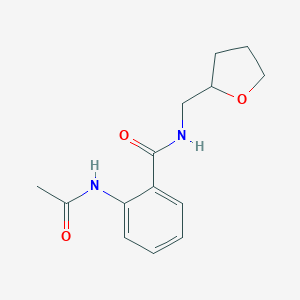
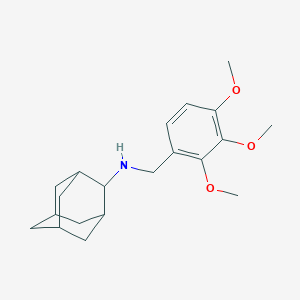
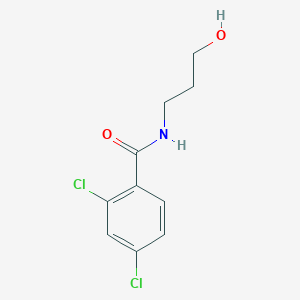
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
